molecular formula C24H29NO7S B557897 Fmoc-4-(neopentyloxysulfonyl)-ABU-OH CAS No. 220951-81-5

Fmoc-4-(neopentyloxysulfonyl)-ABU-OH

Cat. No.: B557897
CAS No.: 220951-81-5
M. Wt: 475.6 g/mol
InChI Key: TYNFNWKIJOXRLL-NRFANRHFSA-N
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Description

“Fmoc-4-(neopentyloxysulfonyl)-ABU-OH” is an orthogonally protected derivative of homocysteic acid . It can be used as a Glu substitute or for introducing a highly acidic moiety. It can be incorporated into various peptide effectors, such as receptor ligands and enzyme inhibitors .


Synthesis Analysis

Fmoc solid-phase peptide synthesis (SPPS) is the method of choice for peptide synthesis . Very-high-quality Fmoc building blocks are available at low cost because of the economies of scale arising from current multiton production of therapeutic peptides by Fmoc SPPS . Many modified derivatives are commercially available as Fmoc building blocks, making synthetic access to a broad range of peptide derivatives straightforward .


Chemical Reactions Analysis

The neopentyl sulfonate of “this compound” can be cleaved with HF/m-cresol or by slow hydrolysis in 0.1% TFA in water . In general, Fmoc SPPS involves repeated cycles of deprotection and coupling reactions .

Scientific Research Applications

Advanced Synthesis & Catalysis in Peptide Chemistry

Utilization of Novel Protecting Groups in Peptide Synthesis : Protecting groups like 2-(4-Nitrophenylsulfonyl)ethoxycarbonyl (Nsc) serve as useful substitutes for Fmoc, showcasing simplified work-up processes in peptide synthesis, highlighting advancements in methodology that could be relevant to the utilization of "Fmoc-4-(neopentyloxysulfonyl)-ABU-OH" (Maier & Podlech, 2004).

Development of Antibacterial Composite Materials

Antibacterial Capabilities of Fmoc-Decorated Nanoassemblies : Research into Fmoc-decorated self-assembling building blocks, such as Fmoc-pentafluoro-l-phenylalanine-OH, has shown promising antibacterial and anti-inflammatory advancements. These developments are crucial for biomedical applications, indicating potential research applications for Fmoc-protected amino acids like "this compound" (Schnaider et al., 2019).

Biomedical Applications of Fmoc-Modified Peptides

Supramolecular Gels and Biocompatibility : Fmoc-functionalized amino acids are at the forefront of creating supramolecular hydrogels, noted for their biocompatible and biodegradable properties. These materials' inherent bioactivity suggests that Fmoc-modified compounds, potentially including "this compound," could play significant roles in developing new biomedical applications (Croitoriu et al., 2021).

Solid-Phase Peptide Synthesis Enhancements

Efficient Synthesis of Peptides : The synthesis of peptides using Fmoc-Abu(PO3Me2)-OH in solid-phase peptide synthesis underlines the effectiveness of Fmoc protection strategies. Such research demonstrates the efficiency and flexibility of Fmoc-based approaches in synthesizing complex peptides, likely applicable to "this compound" related research (Perich, 2009).

Safety and Hazards

The safety data sheet for “Fmoc-4-(neopentyloxysulfonyl)-ABU-OH” should provide comprehensive information on its safety and hazards . It’s important to handle all chemicals with appropriate safety precautions.

Mechanism of Action

Target of Action

Fmoc-4-(neopentyloxysulfonyl)-ABU-OH is a modified amino acid used in peptide synthesis . The primary targets of this compound are the amino groups of other amino acids in a peptide chain . The Fmoc group serves as a protective group for the amino group during peptide synthesis .

Mode of Action

The compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis . The first step in this process is the removal of the Fmoc group from the amino group on the amino acid on the resin, exposing an amine . This is followed by the coupling of an activated incoming amino acid to the exposed amine, extending the peptide chain . The Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in peptide synthesis . The compound plays a crucial role in the formation of peptide bonds, which are fundamental to the structure and function of proteins .

Pharmacokinetics

Its bioavailability is more pertinent in the context of its efficiency in peptide synthesis .

Result of Action

The result of the action of this compound is the successful synthesis of peptides, including ones of significant size and complexity . This is crucial for research in the post-genomic world, where peptides are valuable tools for understanding biological processes and developing new therapeutics .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the quality of the solvent used, particularly dimethylformamide (DMF), can significantly impact the efficiency of peptide synthesis . Furthermore, the compound’s stability and efficacy can be affected by temperature and pH conditions .

Properties

IUPAC Name

(2S)-4-(2,2-dimethylpropoxysulfonyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO7S/c1-24(2,3)15-32-33(29,30)13-12-21(22(26)27)25-23(28)31-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,25,28)(H,26,27)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNFNWKIJOXRLL-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COS(=O)(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)COS(=O)(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472961
Record name Fmoc-4-(neopentyloxysulfonyl)- L-aminobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220951-81-5
Record name Fmoc-4-(neopentyloxysulfonyl)- L-aminobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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